molecular formula C16H19NO3S2 B5299202 3-ethyl-5-(3-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-ethyl-5-(3-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5299202
M. Wt: 337.5 g/mol
InChI Key: LNFNDAQTMFWTJY-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-(3-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as 'EMPTB' and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of EMPTB is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been reported to have an inhibitory effect on bacterial and viral enzymes.
Biochemical and Physiological Effects:
EMPTB has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been reported to have an inhibitory effect on the growth of various bacterial and viral strains. EMPTB has been found to be non-toxic to normal cells, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using EMPTB in lab experiments is its low toxicity to normal cells. This makes it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using EMPTB is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on EMPTB. One of the areas of interest is the development of EMPTB as a potential therapeutic agent for cancer and infectious diseases. Further studies are needed to understand the mechanism of action of EMPTB and to optimize its pharmacological properties. It is also important to investigate the potential side effects and toxicity of EMPTB before it can be developed as a therapeutic agent.
Conclusion:
In conclusion, EMPTB is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It has shown promising results in various studies and has been reported to have anticancer, antimicrobial, and antiviral properties. Further research is needed to fully understand the mechanism of action of EMPTB and to optimize its pharmacological properties. EMPTB has the potential to be developed as a therapeutic agent for cancer and infectious diseases, but more studies are needed to investigate its potential side effects and toxicity.

Synthesis Methods

The synthesis of EMPTB involves the reaction of 3-methoxy-4-propoxybenzaldehyde with ethyl acetoacetate, followed by the addition of thiosemicarbazide. The resulting product is then treated with acetic anhydride to obtain EMPTB. This synthesis method has been reported in various studies and is considered to be efficient and cost-effective.

Scientific Research Applications

EMPTB has been extensively studied for its potential applications in medicinal chemistry. It has been reported to have anticancer, antimicrobial, and antiviral properties. EMPTB has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been reported to have activity against various bacterial and viral strains.

properties

IUPAC Name

(5Z)-3-ethyl-5-[(3-methoxy-4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-4-8-20-12-7-6-11(9-13(12)19-3)10-14-15(18)17(5-2)16(21)22-14/h6-7,9-10H,4-5,8H2,1-3H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFNDAQTMFWTJY-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-ethyl-5-[(3-methoxy-4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

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